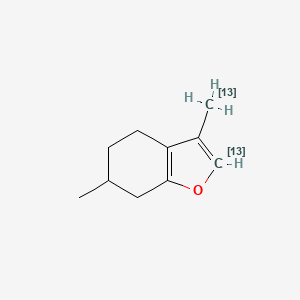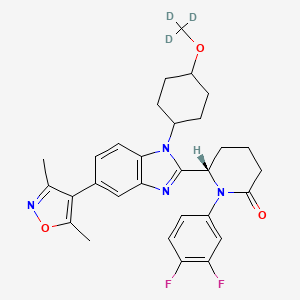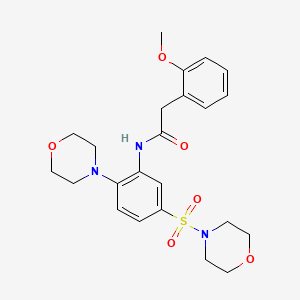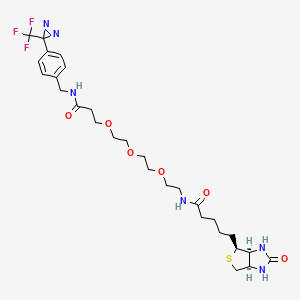
Manganese tripeptide-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese tripeptide-1 is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to form the tripeptide chain, followed by the incorporation of manganese ions. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese tripeptide-1 undergoes various chemical reactions, including:
Oxidation: The manganese ion in the peptide can participate in redox reactions, leading to the formation of different oxidation states.
Reduction: The peptide can be reduced under specific conditions to alter its chemical properties.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Manganese tripeptide-1 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its redox properties.
Biology: Studied for its role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and promoting wound healing.
Industry: Utilized in the formulation of anti-aging and anti-inflammatory skincare products.
Mécanisme D'action
The mechanism of action of manganese tripeptide-1 involves its interaction with cellular targets and pathways. The peptide can modulate the activity of enzymes and proteins involved in cellular signaling, leading to the regulation of various biological processes. For example, it can enhance collagen production and reduce inflammation by downregulating pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Manganese tripeptide-1 is often compared with other bioactive peptides such as copper tripeptide-1 and palmitoyl pentapeptide-4. While all these peptides exhibit anti-aging properties, this compound is unique due to its specific interaction with manganese ions, which enhances its antioxidant and anti-inflammatory effects .
List of Similar Compounds
- Copper tripeptide-1
- Palmitoyl pentapeptide-4
- Carnosine
- Soybean peptide
- Black rice oligopeptides
Propriétés
Formule moléculaire |
C14H21MnN6O4 |
|---|---|
Poids moléculaire |
392.29 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;manganese(3+) |
InChI |
InChI=1S/C14H23N6O4.Mn/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q-1;+3/p-2/t10-,11-;/m0./s1 |
Clé InChI |
RRJBNSKBENJJDA-ACMTZBLWSA-L |
SMILES isomérique |
C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
SMILES canonique |
C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


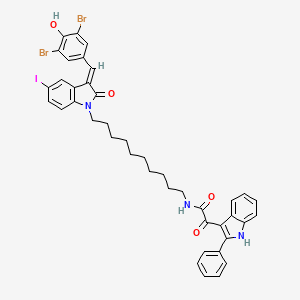
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)

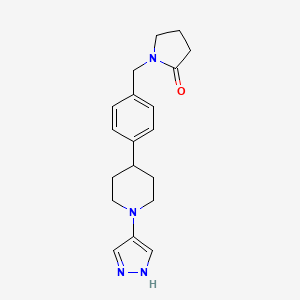

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
